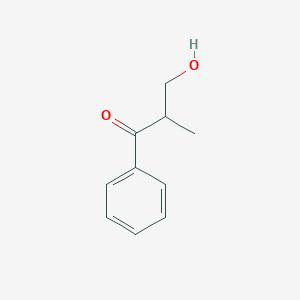

3-Hydroxy-2-methyl-1-phenylpropan-1-one

Description

Contextualization within Modern Organic Synthesis and Catalysis

In the landscape of contemporary organic synthesis, the development of efficient and selective methods for constructing carbon-carbon bonds is paramount. The aldol (B89426) reaction, which produces β-hydroxy ketones, stands as a cornerstone of this endeavor. Research into compounds like 3-hydroxy-2-methyl-1-phenylpropan-1-one is often driven by the desire to refine and expand the capabilities of such fundamental transformations.

Modern catalysis, particularly asymmetric catalysis, plays a crucial role in the synthesis of specific stereoisomers of chiral molecules. The synthesis of enantiomerically enriched this compound is a testament to the advances in catalytic methods that allow for high levels of stereocontrol. For instance, a Ph.D. thesis has detailed a synthetic route to this compound, highlighting the practical application of synthetic methodologies developed in academic laboratories. cardiff.ac.uk Furthermore, ruthenium-catalyzed cross-aldol reactions have been employed to synthesize derivatives of this compound, showcasing the utility of transition metal catalysis in accessing this class of compounds. semanticscholar.org

Significance of β-Hydroxy Ketones in Chemical Transformations and Materials Science

β-Hydroxy ketones are highly versatile intermediates in organic synthesis due to the presence of two reactive functional groups: a hydroxyl group and a ketone. This dual functionality allows for a wide range of subsequent chemical modifications. They are key precursors to a variety of other important molecular structures, including 1,3-diols, α,β-unsaturated ketones, and more complex polyketide natural products.

The ability to control the stereochemistry at the α- and β-positions of the β-hydroxy ketone unit is a central theme in asymmetric synthesis. The development of methods for the diastereoselective and enantioselective synthesis of these compounds is a continuous area of research.

While the direct application of this compound in materials science is not extensively documented in academic literature, β-hydroxy ketones as a class have potential applications. Their ability to participate in polymerization reactions and to be incorporated into larger molecular frameworks suggests potential uses in the development of novel polymers and functional materials. A patent has mentioned this compound in the context of polymerizable liquid crystal compositions, indicating a potential role in the field of advanced materials. google.com Another patent describes its inclusion in bio-ionic liquid hydrogels, suggesting a possible application in energy storage devices. google.com

Research Trajectories and Scholarly Contributions related to this compound

The scholarly contributions concerning this compound have primarily focused on its synthesis and stereochemical control. A significant contribution in this area is the study of its kinetic optical resolution. One research paper details the use of an enantioselective Evans-Tishchenko reduction catalyzed by lithium binaphtholate to resolve racemic this compound. researchgate.netmdpi.com This work not only provides a method for obtaining the enantiomerically pure compound but also contributes to the broader field of asymmetric catalysis.

The synthesis of this compound has also been described in a doctoral thesis, which outlines a detailed experimental procedure. cardiff.ac.uk This highlights its role as a target molecule for demonstrating and refining synthetic methods. Furthermore, a European patent details a process for the production of this compound, indicating its potential industrial relevance.

While direct research into the applications of this compound is not as prevalent as for some of its isomers, its documented synthesis and resolution underscore its importance as a model compound for developing and testing new synthetic and catalytic methodologies. A commercial supplier has also noted its use as a photoinitiator in polymer chemistry, suggesting applications in UV-curable coatings.

Below is a summary of key research findings related to the synthesis and properties of this compound.

| Research Area | Key Finding |

| Asymmetric Synthesis | Kinetic optical resolution of the racemic compound has been achieved using an enantioselective Evans-Tishchenko reduction. researchgate.netmdpi.com |

| Synthetic Methodology | A detailed synthesis procedure has been documented in a Ph.D. thesis. cardiff.ac.uk |

| Catalysis | Ruthenium-catalyzed cross-aldol reactions can be used to produce derivatives of this compound. semanticscholar.org |

| Industrial Production | A process for its production has been outlined in a European patent. |

| Potential Applications | Mentioned in patents related to polymerizable liquid crystals and bio-ionic liquid hydrogels. google.comgoogle.com Noted by a commercial supplier as a photoinitiator. |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKOCQFUSUCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456102 | |

| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16735-22-1 | |

| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3 Hydroxy 2 Methyl 1 Phenylpropan 1 One

Fundamental Chemical Transformations and Reaction Pathways

The hydroxyl and carbonyl groups of 3-Hydroxy-2-methyl-1-phenylpropan-1-one are the primary sites for fundamental chemical reactions. These transformations involve changes in the oxidation state of the carbon atoms bearing these functional groups or the substitution of the hydroxyl moiety.

The secondary alcohol in this compound can be oxidized to a ketone, yielding 2-methyl-1-phenylpropane-1,3-dione. This transformation requires the use of specific oxidizing agents. Strong oxidizing agents, under harsh conditions, can lead to the cleavage of C-C bonds.

Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents and other metal-based oxidants. For instance, a CrO₃-catalyzed oxidation using periodic acid (H₅IO₆) in wet acetonitrile (B52724) is effective for cleanly oxidizing secondary alcohols to ketones. organic-chemistry.org Milder, more selective methods are often preferred to avoid side reactions.

Further oxidation of the resulting dione (B5365651) is possible but can be complex. Typically, the oxidation of non-methyl ketones to carboxylic acids is challenging and can require harsh conditions that may cleave the molecule. libretexts.org However, if the molecule were to be cleaved, oxidation could potentially lead to the formation of benzoic acid and other fragments. The primary and more controlled oxidation product remains the dione.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Reaction Type |

| Chromic Acid (e.g., CrO₃/H₅IO₆) | 2-methyl-1-phenylpropane-1,3-dione | Oxidation of Alcohol |

| Potassium Permanganate (KMnO₄) - harsh | Potential cleavage to Benzoic Acid | Oxidative Cleavage |

The carbonyl group of this compound can be reduced to a secondary alcohol, resulting in the formation of 2-methyl-1-phenylpropane-1,3-diol. This reaction is a common transformation in organic synthesis, achieved using various reducing agents.

Hydride reagents are highly effective for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for converting ketones to alcohols in the presence of other functional groups. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed, though it is less selective. Catalytic hydrogenation is another viable method.

Biocatalytic approaches have also been explored for the reduction of related dicarbonyl compounds to form diols. For example, butanediol (B1596017) dehydrogenases can catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones and subsequently to vicinal diols, demonstrating the potential for stereoselective synthesis. fz-juelich.de

Table 2: Reduction of this compound

| Reducing Agent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 2-methyl-1-phenylpropane-1,3-diol | Carbonyl Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 2-methyl-1-phenylpropane-1,3-diol | Carbonyl Reduction |

| Catalytic Hydrogenation (H₂/catalyst) | 2-methyl-1-phenylpropane-1,3-diol | Carbonyl Reduction |

The hydroxyl group of an alcohol is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.org To facilitate substitution reactions at the C3 position of this compound, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺. The resulting water molecule is an excellent leaving group that can be displaced by a nucleophile. libretexts.org However, this method is limited to acid-stable nucleophiles.

A more versatile approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. libretexts.org This two-step process allows for the introduction of various functionalities at the C3 position.

Complex Derivatizations and Cascade Reactions

Beyond fundamental transformations, this compound can serve as a precursor for more complex molecular architectures through derivatization and multi-step reaction sequences.

N-tert-butanesulfinyl imines are valuable intermediates in the asymmetric synthesis of amines. nih.govsigmaaldrich.com They are typically prepared by the condensation of an aldehyde or ketone with an enantiomerically pure tert-butanesulfinamide. beilstein-journals.org

For a hydroxy ketone like this compound, the formation of an N-tert-butanesulfinyl ketimine would involve the condensation of its carbonyl group. This reaction often requires a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄), to facilitate the dehydration process, especially for less reactive ketones. beilstein-journals.orgnih.gov The presence of the hydroxyl group might necessitate a protection strategy prior to the condensation to prevent side reactions, or the use of reaction conditions that are selective for the ketone. The resulting N-tert-butanesulfinyl keto imine can then be used in diastereoselective nucleophilic additions to synthesize chiral amino alcohols. nih.gov

The functional groups in this compound allow for its conversion into various important chemical structures, including diones, diols, and heterocyclic compounds like quinoxalines.

Diones and Diols : As detailed in sections 3.1.1 and 3.1.2, straightforward oxidation of the hydroxyl group yields 2-methyl-1-phenylpropane-1,3-dione, while reduction of the carbonyl group produces 2-methyl-1-phenylpropane-1,3-diol. These transformations highlight the compound's role as a versatile intermediate.

Quinoxaline (B1680401) Derivatives : Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant biological and technological applications. researchgate.net A primary synthetic route to quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Therefore, this compound can serve as a precursor for quinoxaline synthesis. The process involves two steps:

Oxidation : The hydroxy ketone is first oxidized to the corresponding 1,3-dione, 2-methyl-1-phenylpropane-1,3-dione, as described previously.

Condensation : The resulting dione is then reacted with an ortho-phenylenediamine. The diamine undergoes a condensation reaction with the two carbonyl groups of the dione, followed by cyclization and dehydration, to form the final quinoxaline derivative. This reaction provides an efficient pathway to substituted quinoxalines from β-hydroxy ketone precursors. nih.govnih.gov

Elucidation of Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its three key functional groups: the hydroxyl group, the carbonyl group, and the phenyl ring, as well as the chiral center at the second carbon. Understanding its reaction mechanisms requires a detailed investigation into how these features influence radical formation, molecular interactions, and susceptibility to chemical transformations.

Radical Generation Mechanisms and Pathways

The initiation of radical reactions involving this compound typically occurs through the action of highly reactive species, most notably the hydroxyl radical (•OH). wikipedia.org The presence of multiple abstractable hydrogen atoms and regions of electron density makes the molecule susceptible to radical formation through several pathways.

Key Pathways for Radical Initiation:

Hydrogen Abstraction: This is a common pathway where a radical initiator, such as •OH, removes a hydrogen atom to form a more stable molecule (e.g., water) and a carbon-centered radical on the substrate. wikipedia.org The most likely sites for abstraction on this compound are the C-H bonds alpha to the carbonyl and hydroxyl groups, as the resulting radical can be stabilized by resonance.

Radical Addition: The phenyl ring and the carbonyl group are potential sites for the addition of radicals. This pathway is less common for initiation compared to abstraction but plays a role in propagation steps.

Once the initial carbon-centered radical is formed, it typically reacts rapidly with molecular oxygen (O₂) in an atmospheric or aerobic environment to yield a peroxy radical (ROO•). wikipedia.org This peroxy radical is a key intermediate that can undergo various subsequent reactions, including isomerization or reactions with other molecules like nitric oxide (NO), leading to a cascade of oxidation products. researchgate.net

| Initiation Pathway | Description | Potential Site on Compound | Initial Product |

|---|---|---|---|

| Hydrogen Abstraction from C2 | Removal of the hydrogen atom from the chiral carbon, which is alpha to both the carbonyl and hydroxyl groups. | -CH(CH₃)- | Carbon-centered radical at C2 |

| Hydrogen Abstraction from Methyl Group | Removal of a hydrogen atom from the methyl group at the C2 position. | -CH₃ | Primary carbon-centered radical |

| Hydrogen Abstraction from Hydroxymethyl Group | Removal of a hydrogen atom from the CH₂ group adjacent to the hydroxyl function. | -CH₂OH | Carbon-centered radical at C3 |

Influence of Hydrogen Bonding on Reactivity

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) allows this compound to engage in both intramolecular and intermolecular hydrogen bonding. nih.gov These non-covalent interactions significantly influence the molecule's conformation and reactivity.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. This interaction creates a pseudo-five-membered ring structure. Such a conformation can increase the stability of the molecule and introduce steric shielding around the carbonyl carbon, potentially hindering the approach of nucleophiles. It also affects the electron density and electrophilicity of the carbonyl group.

Intermolecular Hydrogen Bonding: In protic solvents or in the presence of other polar molecules, the compound can form hydrogen bonds with its surroundings. When the carbonyl oxygen participates in hydrogen bonding with a solvent molecule, the electrophilicity of the carbonyl carbon is enhanced, making it more susceptible to nucleophilic attack. Conversely, hydrogen bonding involving the hydroxyl group can influence its acidity and nucleophilicity.

| Type of Hydrogen Bond | Groups Involved | Potential Effect on Reactivity |

|---|---|---|

| Intramolecular | Hydroxyl (-OH) hydrogen and Carbonyl (C=O) oxygen | Stabilizes conformation; may sterically hinder the carbonyl group; modulates carbonyl electrophilicity. |

| Intermolecular (as H-bond donor) | Hydroxyl (-OH) group with an external acceptor (e.g., solvent) | Increases acidity of the hydroxyl proton; influences solubility. |

| Intermolecular (as H-bond acceptor) | Carbonyl (C=O) oxygen with an external donor (e.g., protic solvent) | Increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. |

Nucleophilic Addition Dynamics to the Carbonyl Group

The carbonyl group in this compound is a primary site for reactivity, particularly for nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. The dynamics of this process are influenced by several factors:

Electronic Effects: The adjacent phenyl group acts as an electron-withdrawing group through resonance, which increases the partial positive charge on the carbonyl carbon and enhances its electrophilicity.

Steric Hindrance: The methyl group at the C2 position and the phenyl group create a sterically hindered environment around the carbonyl carbon. This can affect the rate of reaction, particularly with bulky nucleophiles, and can influence the stereochemical outcome of the addition.

Stereoselectivity: Due to the existing chiral center at C2, the two faces of the carbonyl plane (re and si faces) are diastereotopic. Nucleophilic attack can therefore lead to the formation of one diastereomer in preference to the other, a principle utilized in asymmetric synthesis. Biocatalytic reductions of similar α-hydroxy ketones have demonstrated the potential for high stereoselectivity in these transformations. fz-juelich.de

Catalytic Roles and Mechanisms (e.g., Palladium, Platinum, Rhodium, Silver Acetate)

Transition metals are pivotal catalysts for a variety of transformations involving ketones. For this compound, these catalysts can facilitate reactions at the carbonyl group, the alpha-carbon, or the phenyl ring.

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions. mdpi.com A plausible mechanistic cycle for a reaction like α-arylation would involve the formation of an enolate from the ketone. mdpi.com An acetate (B1210297) ligand on the palladium complex can function as a proton abstractor to facilitate this step. mdpi.com The cycle typically includes oxidative addition of an aryl halide to a Pd(0) complex, formation of a Pd(II)-enolate, and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. frontiersin.orgresearchgate.net

Platinum (Pt) and Rhodium (Rh): These metals are well-known for their efficacy in hydrogenation reactions. In the presence of H₂, Pt or Rh catalysts could reduce the carbonyl group of this compound to a secondary alcohol, yielding a 1,2-diol. The mechanism generally involves the activation of H₂ on the metal surface and the coordinated delivery of hydrogen atoms to the carbonyl group.

Silver Acetate (AgOAc): Silver salts, including silver acetate, often serve as co-catalysts or oxidants in transition metal catalysis. In palladium-catalyzed reactions, silver acetate can act as a halide scavenger, facilitating the formation of the active catalytic species. It can also participate in transmetalation steps or act as a re-oxidant for the catalyst in certain oxidative reaction cycles.

| Catalyst | Potential Role | Key Mechanistic Steps |

|---|---|---|

| Palladium (Pd) | Cross-coupling (e.g., α-arylation), C-H activation | Oxidative Addition, Enolate Formation, Reductive Elimination mdpi.comfrontiersin.org |

| Platinum (Pt) | Hydrogenation of carbonyl group | H₂ activation on metal surface, Hydride transfer |

| Rhodium (Rh) | Hydrogenation, Hydroformylation | Coordination of substrate, H₂ activation, Insertion reactions |

| Silver Acetate (AgOAc) | Co-catalyst, Oxidant, Halide scavenger | Facilitating transmetalation, Catalyst re-oxidation |

Spectroscopic Characterization and Advanced Computational Chemical Studies

Vibrational Spectroscopy for Structural and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The FTIR spectrum of 3-Hydroxy-2-methyl-1-phenylpropan-1-one is characterized by several key absorption bands that confirm its structural features. The presence of a hydroxyl (-OH) group gives rise to a strong, broad absorption band in the region of 3550-3200 cm⁻¹, with the broadening being indicative of intermolecular hydrogen bonding. researchgate.net The carbonyl (C=O) group of the ketone is responsible for a very strong, sharp absorption peak typically found in the 1690-1660 cm⁻¹ range; for analogous aromatic ketones, this band is observed around 1680 cm⁻¹. researchgate.netrsc.org

The aromatic phenyl ring is identified by several characteristic peaks. The C-H stretching vibrations of the aromatic protons appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of medium to sharp absorptions in the 1600-1450 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed as strong bands in the 2975-2850 cm⁻¹ range. mdpi.com The C-O stretching vibration of the primary alcohol is expected to produce a significant band in the 1075-1000 cm⁻¹ region of the fingerprint district.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2975 - 2850 | Strong |

| Carbonyl (C=O) | C=O Stretch | 1690 - 1660 | Very Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Sharp |

| Alcohol C-O | C-O Stretch | 1075 - 1000 | Strong |

To gain deeper insight into the vibrational modes and to aid in the precise assignment of experimental spectra, computational methods such as Density Functional Theory (DFT) are employed. Theoretical calculations can predict the vibrational frequencies and infrared intensities for a molecule's optimized geometry. researchgate.net

For a molecule like this compound, a theoretical model would be built and its geometry optimized using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)). mdpi.comtandfonline.com A subsequent frequency calculation provides the theoretical vibrational spectrum. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the theoretical model. To correct for this, the computed wavenumbers are typically multiplied by a scaling factor to improve the correlation with the experimental data. researchgate.net

Discrepancies between scaled theoretical values and experimental observations can provide valuable structural information. For instance, the experimental O-H stretching frequency is often shifted to a lower wavenumber compared to the calculated value for a single, isolated molecule. researchgate.net This discrepancy is a strong indicator of intermolecular hydrogen bonding in the experimental sample, an effect not accounted for in the gas-phase theoretical calculation of a single molecule. researchgate.net This correlation between theory and experiment is crucial for confirming not only the presence of functional groups but also for understanding intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and electronic environment of each atom can be determined.

The ¹H NMR spectrum of this compound provides distinct signals for each chemically unique proton. The protons on the phenyl group, being in an electron-withdrawing environment due to the carbonyl group, are expected to resonate downfield in the aromatic region of approximately 7.4-8.0 ppm. rsc.org

The proton on the chiral center (C2-H) would likely appear as a multiplet in the range of 3.0-3.6 ppm, shifted downfield by the adjacent carbonyl group. The two protons of the hydroxymethyl group (-CH₂OH) are diastereotopic and would be expected to resonate as a multiplet around 3.7-3.9 ppm. The methyl group protons (-CH₃) would appear as a doublet further upfield, likely in the 1.1-1.3 ppm region, due to coupling with the C2 proton. rsc.org The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent, but generally appears between 2.0 and 5.0 ppm. compoundchem.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.4 - 8.0 | Multiplet |

| Methine (C2-H) | 3.0 - 3.6 | Multiplet |

| Methylene (-CH₂OH) | 3.7 - 3.9 | Multiplet |

| Hydroxyl (-OH) | 2.0 - 5.0 | Broad Singlet |

| Methyl (-CH₃) | 1.1 - 1.3 | Doublet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is the most deshielded and will produce a signal in the far downfield region, typically between 200-205 ppm for similar structures. rsc.orgrsc.org The carbons of the phenyl ring will resonate in the 128-137 ppm range. rsc.org The carbon bearing the hydroxyl group (C3) is expected to appear around 65-70 ppm, while the chiral methine carbon (C2) would likely be found in the 40-45 ppm region. The methyl carbon (-CH₃) is the most shielded and would give a signal in the upfield region, around 15-20 ppm. rsc.orgyoutube.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 205 |

| Aromatic (C-ipso) | 135 - 137 |

| Aromatic (C-H) | 128 - 134 |

| Methylene (C3) | 65 - 70 |

| Methine (C2) | 40 - 45 |

| Methyl (-CH₃) | 15 - 20 |

The C2 carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. While standard ¹H and ¹³C NMR cannot distinguish between enantiomers, advanced NMR techniques can be used to confirm the structure and investigate its stereochemistry.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) can be used to establish the spin-spin coupling network between adjacent protons, confirming the -CH(CH₃)CH₂OH connectivity. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons that are close to each other, providing insights into the molecule's preferred three-dimensional conformation in solution.

To determine the absolute configuration of the chiral center, NMR methods often involve the use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net By reacting the hydroxyl group of the target molecule with both enantiomers of the CDA, a pair of diastereomers is formed. These diastereomers will have distinct NMR spectra, and a careful analysis of the differences in chemical shifts (the "Mosher method") can be used to assign the absolute configuration (R or S) at the C2 center. researchgate.net

Quantum Chemical and Computational Approaches

Advanced computational chemistry offers profound insights into the molecular properties of this compound, complementing experimental data with detailed theoretical predictions. These methods allow for the exploration of its electronic structure, stability, and reactivity from a quantum mechanical perspective.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a framework for calculating molecular properties, including geometry, energy, and electron distribution. For this compound, which possesses both a ketone and a hydroxyl group, DFT is particularly useful for studying keto-enol tautomerism.

Tautomers are isomers of a compound that readily interconvert, and in this case, the molecule can exist in equilibrium between its keto form (this compound) and its enol tautomer. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets such as 6-31++G(2d,2p), can be used to model this phenomenon. nih.gov The process involves:

Geometry Optimization: The molecular structures of both the keto and potential enol forms are optimized to find their lowest energy conformations.

Energy Calculation: The total electronic energy of each optimized tautomer is calculated.

Stability Analysis: The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant form under equilibrium conditions.

These theoretical calculations help in understanding the structural and electronic influences on the stability of different tautomers. nih.gov For instance, studies on similar compounds like edaravone have successfully used DFT to demonstrate the existence of and predict the stability of various tautomeric forms. nih.gov

The flexibility of this compound arises from the possible rotations around its single bonds. Potential Energy Surface (PES) mapping is a computational technique used to explore the various possible three-dimensional arrangements (conformations) of a molecule and their corresponding energies.

The PES is a multidimensional surface where the potential energy of the molecule is a function of its geometric parameters. By systematically changing key dihedral angles and calculating the energy at each point, a map of the conformational landscape can be generated. nih.gov This analysis allows for the identification of:

Energy Minima: These points on the PES correspond to stable, low-energy conformations (conformers) of the molecule.

Saddle Points: These represent transition states, which are the energy barriers for conversion between different stable conformers.

Computational methods like DFT or Møller–Plesset perturbation theory (MP2) are employed to perform these calculations. liberty.edu The results of a PES scan reveal the molecule's most likely shapes and the energy required to change between them, thus defining its conformational preferences. For related compounds, PES mapping has been instrumental in characterizing reaction paths and identifying stable intermediates. nih.govliberty.edu

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. irjweb.com Its energy is related to the ionization potential. ajchem-a.com

LUMO: Represents the ability of a molecule to accept an electron. irjweb.com Its energy is related to the electron affinity. ajchem-a.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. irjweb.comresearchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more easily polarized and more reactive. researchgate.netwuxiapptec.com

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. irjweb.com This analysis provides a quantitative measure to predict how this compound might behave in chemical reactions. The HOMO-LUMO gap and related quantum chemical descriptors can be used to derive various parameters that quantify reactivity.

Table 1: Relationship between HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

| Parameter | Relationship to HOMO/LUMO Energies | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | A large gap indicates high stability and low reactivity. A small gap suggests higher reactivity. ajchem-a.comresearchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. ajchem-a.com |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. ajchem-a.comresearchgate.net |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. ajchem-a.com |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. ajchem-a.com |

Should a single crystal of this compound be grown, single-crystal X-ray diffraction would be the definitive method for determining its precise three-dimensional molecular and crystal structure. The raw diffraction data obtained from this experiment is processed using a suite of specialized software tools to solve and refine the crystal structure.

The typical workflow involves several key programs:

SHELXS: This program is used for the initial step of solving the crystal structure. It analyzes the diffraction data to determine the positions of the atoms in the unit cell, a process known as solving the "phase problem."

SHELXL: Once an initial structural model is obtained, SHELXL is used to refine it. okstate.edu This program uses a least-squares method to adjust the atomic coordinates, thermal parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction data. okstate.eduomu.edu.tr It can handle complex structural features like disorder and twinning. okstate.edu

ORTEP-3: After the structure has been successfully solved and refined, ORTEP-3 (Oak Ridge Thermal-Ellipsoid Plot Program) is used to generate high-quality graphical representations of the molecule. youtube.comgla.ac.uk These plots, often showing atoms as thermal ellipsoids, are the standard way to visualize a crystal structure in scientific publications.

TWINABS: In cases where the crystal is twinned (composed of multiple intergrown crystal domains), the diffraction data can be complicated. TWINABS is a program specifically designed to process and correct data from twinned crystals, allowing for a successful structure refinement that might otherwise be impossible. purdue.edu

Together, these software packages provide crystallographers with the necessary tools to transform raw diffraction spots into a detailed and accurate molecular structure.

Applications in Advanced Materials Science and Complex Organic Synthesis

Role as a Radical Photoinitiator in Polymer Chemistry

3-Hydroxy-2-methyl-1-phenylpropan-1-one, also known by trade names such as Darocur 1173 and Photoinitiator 1173, is a highly efficient Type I photoinitiator. innospk.comsellchems.com It is prized for initiating polymerization reactions upon exposure to ultraviolet (UV) light, a process central to modern polymer chemistry. innospk.com Its key properties include excellent surface-curing capabilities and a low tendency for yellowing, making it suitable for applications where color stability is critical. sellchems.comuvabsorber.com

The function of this compound as a photoinitiator is governed by the Norrish Type I reaction. wikipedia.orgresearchgate.net This photochemical process involves the following key steps:

Photoexcitation: The ketone's carbonyl group absorbs a photon from a UV light source, promoting it to an excited singlet state.

Intersystem Crossing: The molecule may then transition to a more stable triplet state.

α-Cleavage: From either the excited singlet or triplet state, the crucial step occurs: the homolytic cleavage (α-scission) of the carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgresearchgate.net This breakage results in the formation of two distinct free radical intermediates: a benzoyl radical and a hydroxypropyl radical. researchgate.net

Initiation: These highly reactive radicals proceed to initiate polymerization by attacking the double bonds of monomer units (e.g., acrylates), starting a chain reaction that leads to the formation of a polymer network. innospk.com

This rapid and efficient generation of free radicals upon UV irradiation is the foundation of its utility in "cure-on-demand" systems. wikipedia.org

The ability to trigger rapid, controlled polymerization makes this compound an indispensable component in a variety of UV-curable formulations. innospk.comsellchems.com It is compatible with numerous monomers and polymers, including acrylics, vinyl, and polyesters. innospk.com

Its primary applications include:

Coatings: It is used in clear, non-yellowing coatings for wood, metal, and plastics, providing durable and protective finishes. sellchems.comuvabsorber.com

Inks: The compound serves as a photoinitiator in UV-curable screen printing and inkjet inks. innospk.comradtech.org Upon UV exposure, it initiates the polymerization that transforms the liquid ink into a solid, durable film on a substrate. innospk.com

Adhesives: In UV-cure adhesives, it enables rapid bonding, a feature that significantly increases throughput in manufacturing processes.

The typical concentration in these formulations ranges from 1% to 4% by weight, which is adjusted to achieve optimal curing performance. uvabsorber.com

| Application Area | Function | Key Benefit | Supporting Sources |

|---|---|---|---|

| UV-Curable Coatings | Initiates polymerization to form a solid protective layer on wood, metal, and plastic. | Provides non-yellowing durability and a clear finish. | sellchems.comuvabsorber.com |

| UV-Curable Inks | Solidifies liquid ink into a polymer film upon UV exposure in screen and inkjet printing. | Enables high-speed printing and curing. | innospk.comradtech.org |

| UV-Curable Adhesives | Triggers rapid bonding between substrates when irradiated with UV light. | Allows for "cure-on-demand," increasing manufacturing efficiency. | pubcompare.ai |

In the fabrication of polymer networks like hydrogels, this compound plays a critical role in defining the final material properties. pubcompare.ai Hydrogels are crosslinked polymer networks valued in biomedical applications for their high water content and biocompatibility. tus.ie The concentration of the photoinitiator directly influences the cross-linking density, which in turn modulates the network's physicochemical characteristics. scientific.netmdpi.com

Detailed research findings indicate a clear correlation between photoinitiator concentration and hydrogel properties:

Mechanical Strength: As the amount of photoinitiator increases, the resulting hydrogels tend to exhibit greater hardness but lower percentage elongation. mdpi.com However, some studies have noted that very high concentrations can lead to a decrease in tensile strength. tus.ie

Swelling Behavior: An increased concentration of the photoinitiator generally leads to a more efficient and denser gel network. scientific.nettus.ie This higher cross-link density can reduce the equilibrium water content, thereby decreasing the swelling ability of the hydrogel. scientific.net

Surface Properties: Studies have shown that a higher concentration of photoinitiator can result in a smoother and more hydrophilic hydrogel surface. mdpi.com

These relationships allow for the precise tailoring of hydrogel properties for specific applications, such as tissue engineering or controlled drug delivery, by simply adjusting the amount of photoinitiator used during synthesis. tus.iemdpi.com

| Physicochemical Property | Effect of Increasing Photoinitiator Concentration | Underlying Mechanism | Supporting Sources |

|---|---|---|---|

| Mechanical Properties | Increased hardness; Decreased percentage elongation. | Higher cross-linking density creates a more rigid network. | mdpi.com |

| Swelling Ratio | Decreased water content and swelling. | A more efficient and denser polymer network restricts water uptake. | scientific.nettus.ie |

| Surface Morphology | Smoother surface. | More uniform polymerization and network formation. | mdpi.com |

| Hydrophilicity | Increased surface hydrophilicity. | Changes in surface chemistry resulting from the polymerization process. | mdpi.com |

Utility as a Versatile Building Block in Organic Synthesis

Beyond its role in polymer science, this compound is a valuable chemical intermediate, serving as a foundational component in the construction of more complex molecules. Its unique α-hydroxy ketone structure makes it a useful precursor in multi-step synthetic pathways.

The development of efficient synthetic routes for enantiomerically pure α-hydroxy ketones is a significant focus in the pharmaceutical industry. fz-juelich.de These compounds are key structural motifs found in a range of biologically active molecules. While specific, direct synthetic pathways from this compound to named commercial drugs are often proprietary, its structural class is recognized as a precursor for fine chemicals and pharmacologically active agents. fz-juelich.de Molecules containing the α-hydroxy ketone framework are integral to compounds developed as:

Antidepressants

Fungicides

Antitumor antibiotics fz-juelich.de

The presence of both a hydroxyl and a ketone group provides two reactive centers that can be selectively modified to build molecular complexity, making it a strategic starting material in medicinal chemistry research.

Pharmaceutical intermediates are the chemical building blocks that undergo further reactions to become Active Pharmaceutical Ingredients (APIs)—the core components responsible for a drug's therapeutic effect. pharmanoble.com this compound functions as such an intermediate. Its industrial synthesis is well-established, ensuring its availability for large-scale manufacturing processes. google.com

In the context of API development, intermediates like this compound are crucial for simplifying complex synthetic routes and making the production of APIs more efficient. pharmanoble.com The quality and purity of the intermediate directly impact the quality of the final API, underscoring its importance in the pharmaceutical supply chain. While it may be several steps removed from the final drug product, its role as a foundational structural unit is indispensable to the synthesis of certain medications.

Contribution to the Construction of Diverse Molecular Architectures

The α-hydroxy ketone moiety, a key structural feature of this compound, renders it a valuable and versatile building block in complex organic synthesis. This functional group provides a reactive handle for a multitude of chemical transformations, enabling the construction of a wide array of intricate and functionally diverse molecular architectures. The utility of α-hydroxy ketones as synthons is well-established, serving as precursors to larger, more complex molecules with significant applications, particularly in medicinal chemistry. For instance, these compounds are integral to the synthesis of various pharmaceuticals, including antidepressants and certain antitumor antibiotics. nih.gov

The strategic placement of the hydroxyl and carbonyl groups allows for selective reactions that can lead to the formation of other important chemical motifs, such as vicinal diols and amino alcohols, which are themselves crucial intermediates in numerous synthetic pathways. nih.govfz-juelich.de The synthetic potential of the propiophenone (B1677668) backbone, which is central to the structure of this compound, is exemplified by the reactivity of related compounds. For example, ketonic Mannich bases derived from 2'-hydroxypropiophenones serve as versatile electrophiles. These intermediates can react with a variety of nucleophiles, leading to the introduction of diverse functional groups and the construction of complex molecular scaffolds. researchgate.net

This reactivity allows for the alkylation of various substrates, including thiophenols, indoles, and other heterocyclic systems like pyrazoles, imidazoles, and triazoles. researchgate.net Such reactions demonstrate a clear pathway from a simple propiophenone core to a diverse library of compounds, many of which are based on heterocyclic ring systems known for their broad range of biological activities. researchgate.netopenmedicinalchemistryjournal.com The ability to use this scaffold to link different molecular fragments facilitates the generation of molecules with distinct three-dimensional shapes and chemical properties, a key goal in modern drug discovery and materials science.

Table 1: Examples of Diverse Molecular Scaffolds Synthesized from Propiophenone-based Precursors This table illustrates the types of molecular architectures that can be generated from reactions involving the propiophenone core, similar to this compound.

| Precursor Type | Reactant/Nucleophile | Resulting Molecular Architecture | Significance |

|---|---|---|---|

| Ketonic Mannich Base | Thiophenols | 3-(Phenylthio)propan-1-ones | Core structure in various bioactive compounds |

| Ketonic Mannich Base | Indoles | 3-(Indol-3-yl)propan-1-ones | Access to indole (B1671886) alkaloids and analogues |

| Ketonic Mannich Base | 1,2,4-Triazole | N-Alkylated Triazoles | Common heterocyclic motif in antifungal agents |

| Ketonic Mannich Base | 4-Phenylimidazole | N-Alkylated Imidazoles | Scaffold for various pharmaceutical agents |

Theoretical Design and Predictive Modeling for Novel Applications

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of this compound and for predicting its behavior in various chemical environments. These predictive models are instrumental in the rational design of new molecules and materials with tailored functionalities, potentially accelerating the discovery of novel applications.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. nih.gov For compounds related to this compound, DFT calculations are employed to determine optimized molecular structures, including precise bond lengths and angles, which can be correlated with experimental data from techniques like X-ray crystallography. nih.gov A computational study of the closely related isomer, 2-hydroxy-2-methyl-1-phenylpropan-1-one, successfully identified its most stable conformation and calculated its vibrational frequencies. researchgate.net

A key outcome of these theoretical studies is the generation of Molecular Electrostatic Potential (MEP) maps. tandfonline.com An MEP surface illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov This information is critical for predicting the molecule's reactive sites and understanding its intermolecular interactions, thereby guiding the design of new synthetic routes and predicting how the molecule might bind to a biological target. tandfonline.com

Furthermore, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide deep insights into chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's stability and reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another theoretical tool used to study charge delocalization and the stability arising from intramolecular charge-transfer interactions. nih.govtandfonline.com

These computational approaches are not limited to single molecules. Molecular docking simulations, a form of predictive modeling, are used to investigate how a molecule like this compound or its derivatives might interact with the active site of a protein. nih.govresearchgate.net By predicting the binding affinity and orientation, these simulations can identify potential biological targets and help in the rational design of new therapeutic agents, providing a theoretical foundation for subsequent experimental validation. nih.govnih.gov

Table 2: Key Parameters from Theoretical Studies of α-Hydroxy Ketones This table presents typical quantum chemical parameters calculated using DFT for compounds structurally related to this compound, which are used to predict their chemical behavior.

| Calculated Parameter | Methodology | Significance and Application |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP) | Predicts stable 3D structure, bond lengths, and angles. nih.gov |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies reactive sites for electrophilic/nucleophilic attack. tandfonline.com |

| Natural Bond Orbital (NBO) Analysis | DFT | Analyzes intramolecular charge transfer and molecular stability. nih.gov |

| Binding Affinity | Molecular Docking | Predicts the strength of interaction with biological targets (e.g., proteins). nih.gov |

Future Research Directions and Perspectives on 3 Hydroxy 2 Methyl 1 Phenylpropan 1 One

Development of More Sustainable and Green Synthetic Methodologies

The future of synthesizing 3-Hydroxy-2-methyl-1-phenylpropan-1-one is increasingly focused on environmentally benign methods. A primary goal is to replace conventional catalysts and hazardous solvents with greener alternatives. Research is moving towards the use of ionic liquids and organocatalysts, which align with the principles of green chemistry. researchgate.net

One promising approach involves the use of basic ionic liquids, such as choline (B1196258) hydroxide, which has been shown to be a highly active and selective green catalyst in aldol (B89426) reactions for producing β-hydroxy ketones. researchgate.net These catalysts can be derived from natural and renewable resources, offering a more sustainable pathway. researchgate.net Additionally, developing solvent-free reaction conditions or using water as a solvent are key areas of exploration to minimize environmental impact. researchgate.netrsc.org The aim is to create processes that are not only efficient in yield but also reduce waste and energy consumption, making the production of compounds like this compound more sustainable. rsc.org

Table 1: Comparison of Catalysts in Green Synthesis

| Catalyst Type | Example | Advantages |

|---|---|---|

| Ionic Liquid | Choline Hydroxide | High activity, high selectivity, derived from natural resources. researchgate.net |

| Organocatalyst | Caged Proline | Biomimetic, environmentally friendly, operates in various media including water. researchgate.net |

| Solid Acid Catalyst | Zeolites, Resins | Ease of separation, reusability, reduces waste. |

Advancement in Highly Enantioselective and Diastereoselective Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial for the application of many chemical compounds. For this compound, which has chiral centers, developing highly selective synthetic methods is a major research focus. The goal is to produce specific stereoisomers (enantiomers and diastereomers) with high purity.

Future advancements will likely involve the design of new chiral ligands and catalysts that can direct the reaction pathway to favor the formation of a single desired isomer. For instance, new C1-symmetric benzene-bridged aminosulfoximines have shown potential as efficient ligands in copper-catalyzed enantioselective Mukaiyama-type aldol reactions. organic-chemistry.org Research into heterobimetallic-catalyzed reactions, using combinations of metals like Palladium (Pd) and Ytterbium (Yb), also shows promise for achieving high selectivity at room temperature. organic-chemistry.org These methods allow for the precise construction of molecules with specific biological or material properties.

In-depth Mechanistic Investigations using Advanced Spectroscopic Techniques

A fundamental understanding of how a reaction occurs is essential for optimizing it. Future research will employ advanced spectroscopic techniques to study the synthesis of this compound in real-time. Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the reaction intermediates and transition states. nih.govresearchgate.net

By analyzing the vibrational frequencies and chemical shifts, researchers can map out the precise steps of the reaction mechanism. nih.govresearchgate.net For example, FTIR studies have been used to characterize the vibrational modes of the related compound 2-hydroxy-2-methyl-1-phenylpropan-1-one, providing insights into its molecular structure and bonding. researchgate.net This detailed mechanistic knowledge will enable scientists to fine-tune reaction conditions to improve yield, selectivity, and reaction rates.

Table 2: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| FTIR Spectroscopy | Identifies functional groups and vibrational modes of molecules. researchgate.net | Characterizing the carbonyl and hydroxyl groups, monitoring reaction progress. |

| NMR Spectroscopy | Provides detailed information about the structure and connectivity of atoms. nih.gov | Determining the stereochemistry and identifying reaction intermediates. |

| UV-Vis Spectroscopy | Studies electronic transitions within the molecule. researchgate.net | Analyzing the electronic structure and potential photochemical properties. |

Computational Design of Functionalized Derivatives with Tailored Properties

Computational chemistry is becoming an indispensable tool in modern chemical research. By using quantum mechanical calculations, such as Density Functional Theory (DFT), scientists can predict the properties of molecules before they are synthesized in the lab. tandfonline.com This approach will be crucial for designing new derivatives of this compound with specific, tailored properties.

For example, DFT can be used to calculate molecular geometry, electronic structure (HOMO-LUMO energy gaps), and reactivity. tandfonline.com Researchers can computationally screen a large number of potential derivatives to identify candidates with desired characteristics, such as enhanced catalytic activity, specific biological interactions, or improved optical properties. tandfonline.com This in-silico design process significantly accelerates the discovery of new functional materials and molecules, saving time and resources.

Exploration of New Catalytic Systems and Reaction Conditions

The discovery of novel and more efficient catalysts is a continuous pursuit in chemical synthesis. For this compound, future research will focus on exploring a wider range of catalytic systems beyond traditional ones. This includes investigating the use of unique catalysts like scandium(III) fluoride (B91410) (ScF3) for hydroxymethylation reactions or indium triiodide (InI3) for Mukaiyama Aldol Reactions with esters. organic-chemistry.org

Furthermore, research will extend to optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize the efficiency of these new catalysts. The development of dual-catalyst systems, which combine different types of catalysts to promote multiple reaction steps in a single pot, is another promising avenue. For instance, a combined Lewis acid/photoredox catalyst system has been successfully used for related transformations. lookchem.com These explorations aim to uncover more versatile and powerful synthetic routes, expanding the accessibility and utility of this compound and its derivatives.

Q & A

Q. How can researchers address discrepancies in reported melting points or solubility data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.